Cas no 1428374-10-0 (4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine)
![4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine structure](https://ja.kuujia.com/scimg/cas/1428374-10-0x500.png)
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine 化学的及び物理的性質
名前と識別子
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- [4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-thiophen-3-ylmethanone
- Methanone, [4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-1-piperidinyl]-3-thienyl-
- 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine
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- インチ: 1S/C15H19N3OS2/c1-17-8-5-16-15(17)21-10-12-2-6-18(7-3-12)14(19)13-4-9-20-11-13/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3
- InChIKey: XSKQOIUKRCNFBA-UHFFFAOYSA-N
- SMILES: C(N1CCC(CSC2N(C)C=CN=2)CC1)(C1C=CSC=1)=O
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6374-1430-2mg |
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine |
1428374-10-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6374-1430-15mg |
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine |
1428374-10-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6374-1430-40mg |
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine |
1428374-10-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6374-1430-10μmol |
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine |
1428374-10-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6374-1430-5mg |
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine |
1428374-10-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6374-1430-2μmol |
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine |
1428374-10-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6374-1430-1mg |
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine |
1428374-10-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6374-1430-5μmol |
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine |
1428374-10-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6374-1430-4mg |
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine |
1428374-10-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6374-1430-20μmol |
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine |
1428374-10-0 | 20μmol |
$79.0 | 2023-09-09 |
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidineに関する追加情報
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine: A Novel Scaffold for Targeted Therapeutic Applications
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine represents a structurally unique compound with potential applications in modern pharmacological research. The molecular framework combines elements of 1H-imidazole, thiophene, and piperidine rings, which are known for their biological relevance in drug discovery. The CAS No. 1428374-10-0 identifier underscores its novelty in chemical databases, suggesting limited prior documentation in public repositories. This compound's chemical structure is characterized by the presence of a sulfanyl group bridging the 1H-imidazole and piperidine rings, while the thiophene-3-carbonyl moiety introduces additional functional diversity. Recent studies in drug design highlight the importance of such hybrid scaffolds in modulating target-specific interactions, particularly in the context of inflammatory diseases and neurodegenerative disorders.
The 1H-imidazole ring, a key component of the molecule, is widely recognized for its role in enhancing bioavailability and metabolic stability. Its 1-methyl substitution introduces steric effects that may influence the compound's interaction with biological targets. The sulfanyl group, acting as a sulfur-containing linker, is critical for establishing hydrogen bonding and hydrophobic interactions. This feature is particularly relevant in the context of protein-ligand binding, where such interactions are essential for modulating enzymatic activity. The thiophene-3-carbonyl moiety, on the other hand, contributes to the molecule's hydrophobicity, which may be advantageous for crossing biological membranes or interacting with lipid-rich cellular compartments.
Recent advancements in computational chemistry have enabled researchers to model the binding affinity of such compounds to specific targets. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that molecules containing thiophene and imidazole moieties exhibit enhanced potency against inflammatory cytokines. This aligns with the structural features of 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine, suggesting its potential as a candidate for anti-inflammatory applications. The piperidine ring, a six-membered nitrogen-containing heterocycle, further adds to the molecule's versatility by providing additional hydrogen-bonding sites and conformational flexibility.
The 1-methyl substitution on the 1H-imidazole ring is a strategic modification that may influence the compound's pharmacokinetic properties. This substitution could alter the molecule's solubility, permeability, and metabolic stability, which are critical factors in drug development. A 2024 review in Pharmaceutical Research emphasized the importance of such structural modifications in optimizing the therapeutic index of new compounds. The sulfanyl group's role in stabilizing the molecule's conformation is also noteworthy, as it may reduce the likelihood of metabolic degradation and enhance drug retention in target tissues.
Experimental studies on the thiophene-3-carbonyl moiety have revealed its potential to modulate ion channel activity and receptor signaling. This is particularly relevant for the treatment of neurodegenerative diseases, where dysregulated signaling pathways are implicated. The 1H-imidazole ring's ability to interact with metal ions further expands the molecule's potential applications in metal-based therapeutic strategies. These properties make 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine a promising candidate for further exploration in targeted drug development.
Current research trends in drug discovery emphasize the importance of multi-target scaffolds, and this compound's hybrid structure aligns with that paradigm. The presence of multiple functional groups, including 1H-imidazole, thiophene, and piperidine, allows for the possibility of simultaneous interactions with multiple biological targets. This could be particularly beneficial in the treatment of complex diseases such as chronic inflammation or autoimmune disorders, where multifaceted therapeutic approaches are often required. The sulfanyl and thiophene moieties may also contribute to the molecule's ability to modulate oxidative stress, a key factor in many pathological conditions.
While further experimental validation is needed, the structural features of 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine suggest its potential as a versatile scaffold for drug design. The combination of 1H-imidazole, thiophene, and piperidine elements, along with the sulfanyl and 1-methyl substitutions, provides a unique molecular framework that could be tailored for specific therapeutic applications. As research in targeted therapy continues to advance, compounds like this may play a pivotal role in addressing unmet medical needs.
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